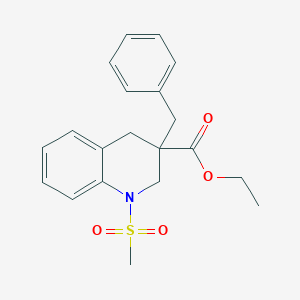

Ethyl 3-benzyl-1-(methylsulfonyl)-1,2,3,4-tetrahydro-3-quinolinecarboxylate

Description

Properties

IUPAC Name |

ethyl 3-benzyl-1-methylsulfonyl-2,4-dihydroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4S/c1-3-25-19(22)20(13-16-9-5-4-6-10-16)14-17-11-7-8-12-18(17)21(15-20)26(2,23)24/h4-12H,3,13-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDXHAHLQIQKXKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC2=CC=CC=C2N(C1)S(=O)(=O)C)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Synthesis and Characterization

The synthesis of Ethyl 3-benzyl-1-(methylsulfonyl)-1,2,3,4-tetrahydro-3-quinolinecarboxylate typically involves multi-step organic reactions that introduce the quinoline framework along with the methylsulfonyl and ethyl ester functionalities. The compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity .

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activities. This compound has shown promising results in inhibiting various bacterial strains. Studies have highlighted that modifications to the quinoline structure can enhance its efficacy against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa .

Anticancer Activity

Quinoline derivatives are also being explored for their anticancer properties. The ability of this compound to induce apoptosis in cancer cells has been documented in several studies. The compound's mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell survival .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study conducted by Garudacharia et al., a series of quinoline derivatives were synthesized and tested for antimicrobial activity. This compound was included in the screening process. The results indicated that this compound exhibited significant antibacterial activity with a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Case Study 2: Anticancer Research

A research group focused on developing multifunctional agents for Alzheimer’s disease also investigated the potential anticancer properties of quinoline derivatives. Their findings suggested that compounds similar to this compound could inhibit tumor growth by targeting multiple cellular pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of analogous tetrahydroquinoline derivatives:

Key Comparative Analysis

Substituent Effects on Reactivity and Stability

- Sulfonyl vs. Alkyl Groups : The methylsulfonyl group in the target compound likely increases polarity and stability compared to ethyl or methyl substituents (e.g., compounds in ). Sulfonyl groups, as seen in , are often used as protecting groups due to their resistance to nucleophilic attack but require strong acids (e.g., H₂SO₄) for deprotection.

- Oxo Group Influence : Compounds with a 2-oxo group () exhibit increased reactivity at position 2, enabling further functionalization. The absence of this group in the target compound may reduce susceptibility to ketone-specific reactions.

- The target compound’s methylsulfonyl group introduces stronger electron-withdrawing effects compared to alkyl groups.

Stereochemical Considerations

- The (2S,3R)-configured analog () highlights the importance of stereochemistry in modulating biological activity, though the target compound’s stereochemical details are unspecified.

Preparation Methods

Synthesis of Tetrahydroquinoline Derivatives

Tetrahydroquinoline derivatives, which include Ethyl 3-benzyl-1-(methylsulfonyl)-1,2,3,4-tetrahydro-3-quinolinecarboxylate, can be synthesized through various methods. One method involves a Doebner-von Miller type reaction, where an aniline of formula (III) is reacted with acetaldehyde in a suitable solvent like ethanol/water at a suitable temperature, such as room temperature.

Alternative Synthesis Route

An alternative method involves reacting a compound of formula (IV) with a suitable base in a solvent such as acetonitrile at reflux. The compound of formula (IV) can be prepared by chlorinating a compound of formula (VI) with a chlorinating reagent like thionyl chloride in a solvent like dichloromethane. A compound of formula (VI) can be prepared by acylating a compound of formula (VII) with an acid anhydride in a solvent like dichloromethane. Compound (VII) can be obtained by reacting an aniline of formula (VIII).

Preparation of Substituted Tetrahydroquinolines

The preparation of compounds such as 4-[((2S,4R)-1-acetyl-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)amino]benzonitrile and 4-[((2R,4R)-1-acetyl-1,2,3,4-tetrahydro-2-methyl-4-quinolinyl)amino]-benzonitrile involves multiple steps.

Step 1: 1-(4-Hydroxy-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone is created. The resulting oil is dissolved in dry acetonitrile, and 4-aminobensonitrile is added. The flask is sealed and heated at 80° C. for 12 hours. The solvent is removed under reduced pressure, and the crude product is purified on silica using ethyl acetate:heptane 1:1 as the eluent. The product is further purified using preparative HPLC to yield cis/trans diastereomers in a 2:3 ratio as white solids after lyophilization. The enantiomers are then resolved according to general procedures.

Additional Steps: Further steps include the preparation of 1-[(2S)-2-methyl-4-(phenylimino)-3,4-dihydro-1(2H)-quinolinyl]-1-ethanone and (2S, 4R)-1-Acetyl-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine.

Example Procedure

As an example, 1,2,3,4-tetrahydro-2-methyl-4-quinolinol (5.9 g, 36.4 mmol) and acetic anhydride (37.1 g, 364 mmol) in dichloromethane (100 ml) can be stirred to produce a tetrahydroquinoline derivative.

Acylation Process

A compound can be dissolved in pyridine (1 ml), and acetic anhydride (2.0 mmol) can be added. After stirring at room temperature for 20 hours, the solvent is evaporated, and the crude product is purified on silica using ethyl acetate:heptane 1:2 to obtain the title compound as a colorless oil.

Synthesis of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

The synthesis of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one involves reacting ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride with formamidine acetate and sodium methoxide in methanol, heating the mixture at 85°C for 16 hours in a sealed reaction vessel. The mixture is then cooled, concentrated, dissolved in 1N NaOH, and poured over ice. Acetic acid is added until the pH reaches 7, precipitating a tan solid, which is then filtered, washed, and dried to yield the desired compound.

Table 1: Synthesis of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

| Parameter | Condition/Reagent | Observation |

|---|---|---|

| Reactants | Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride, formamidine acetate, sodium methoxide | Mixture heated at 85°C for 16 hours |

| Solvent | Methanol | N/A |

| Workup | 1N NaOH, Acetic acid | Tan solid precipitated at pH 7 |

| Product | 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one | Tan solid (26.2 g, 61.4% yield) |

| MS | N/A | M+H=242.2 |

| 1H NMR (DMSO-d6) | N/A | δ 2.29 (t, 5.8 Hz, 2H); 2.61 (t, 5.8 Hz, 2H); 3.26 (s, 2H); 3.64 (s, 2H); 7.21-7.36 (m, 6H); 7.96 (s, 1H) |

Alternative Reaction Conditions for Tetrahydropyrimidinone Synthesis

Reacting ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride and formamidine acetate in methanol with sodium methylate at 70°C for 18 hours yields the corresponding tetrahydropyrimidinone. The product is obtained as a light yellow solid with a 55% yield.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-benzyl-1-(methylsulfonyl)-1,2,3,4-tetrahydro-3-quinolinecarboxylate, and how can reaction yields be optimized?

- Methodology : Synthesis typically involves multi-step protocols, such as cyclization of substituted anilines with β-keto esters, followed by sulfonylation. For example, analogous compounds (e.g., ethyl quinoline carboxylates) are synthesized using nucleophilic substitution or condensation reactions under reflux with catalysts like potassium carbonate in polar aprotic solvents (e.g., N,N-dimethylacetamide) .

- Optimization : Yield improvements may involve adjusting reaction time (e.g., 10–24 hours), temperature (80–120°C), and stoichiometric ratios of sulfonating agents (e.g., methylsulfonyl chloride). Purification via silica gel chromatography or recrystallization is critical .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Analytical Techniques :

- X-ray crystallography for absolute stereochemical confirmation (e.g., tetrahydroisoquinoline derivatives in and were analyzed using this method) .

- NMR spectroscopy : Key signals include the methylsulfonyl group (δ ~3.0–3.5 ppm for S–CH3) and ester carbonyl (δ ~165–170 ppm in NMR) .

- High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported physicochemical properties (e.g., solubility, stability) across studies?

- Case Example : Discrepancies in melting points or solubility may arise from polymorphic forms or residual solvents.

- Methodology :

- Perform differential scanning calorimetry (DSC) to identify polymorphs .

- Use accelerated stability studies (40°C/75% RH for 1–3 months) to assess degradation pathways (e.g., ester hydrolysis or sulfonamide cleavage) .

- Validate purity via HPLC with UV/vis or charged aerosol detection .

Q. How does the methylsulfonyl group influence the compound’s reactivity in catalytic hydrogenation or nucleophilic substitution reactions?

- Mechanistic Insights :

- The electron-withdrawing sulfonyl group activates adjacent positions for nucleophilic attack but may deactivate the quinoline ring toward electrophilic substitution.

- In hydrogenation, the sulfonyl group stabilizes intermediates via resonance, potentially altering regioselectivity (see analogous reactions in and ) .

Q. What computational methods are suitable for modeling the compound’s interactions with biological targets (e.g., enzyme inhibition)?

- Approach :

- Molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities with target proteins .

- Density Functional Theory (DFT) to calculate electrostatic potential surfaces and frontier molecular orbitals, revealing reactive sites .

- MD simulations (AMBER, GROMACS) to assess stability of ligand-target complexes over time .

Data Contradiction Analysis

Q. How should researchers address conflicting toxicity or hazard data in safety documentation?

- Case Study : reports "no known hazards" for a related compound, while emphasizes stringent handling precautions.

- Resolution :

- Cross-reference Safety Data Sheets (SDS) from multiple suppliers .

- Conduct in vitro toxicity assays (e.g., Ames test for mutagenicity) to validate safety profiles .

- Adopt precautionary measures (e.g., fume hoods, PPE) regardless of conflicting data .

Experimental Design Considerations

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?

- Best Practices :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.